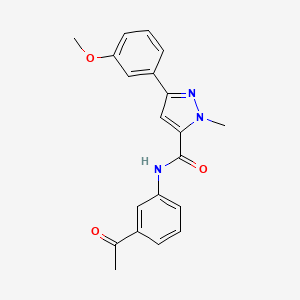![molecular formula C19H17N3O3S B2958482 1-(3,5-dimethylphenyl)-3-{[(4-nitrophenyl)methyl]sulfanyl}-1,2-dihydropyrazin-2-one CAS No. 946215-02-7](/img/structure/B2958482.png)
1-(3,5-dimethylphenyl)-3-{[(4-nitrophenyl)methyl]sulfanyl}-1,2-dihydropyrazin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,5-dimethylphenyl)-3-{[(4-nitrophenyl)methyl]sulfanyl}-1,2-dihydropyrazin-2-one is a complex organic compound that features a pyrazinone core substituted with various functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-dimethylphenyl)-3-{[(4-nitrophenyl)methyl]sulfanyl}-1,2-dihydropyrazin-2-one typically involves multi-step organic reactions. A common approach might include:
Formation of the pyrazinone core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 3,5-dimethylphenyl group: This step may involve a Friedel-Crafts acylation or alkylation reaction.
Attachment of the 4-nitrophenylmethylsulfanyl group: This could be done via a nucleophilic substitution reaction, where a thiol group reacts with a halogenated precursor.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
1-(3,5-dimethylphenyl)-3-{[(4-nitrophenyl)methyl]sulfanyl}-1,2-dihydropyrazin-2-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under catalytic hydrogenation conditions.
Reduction: The pyrazinone core can be reduced to a pyrazine under strong reducing conditions.
Substitution: The sulfanyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Alkyl halides or aryl halides in the presence of a base.
Major Products
Oxidation: Formation of an amine derivative.
Reduction: Formation of a pyrazine derivative.
Substitution: Formation of various substituted pyrazinone derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential inhibitor of specific enzymes or receptors.
Medicine: As a candidate for drug development, particularly in the treatment of diseases where pyrazinone derivatives have shown efficacy.
Industry: As a precursor for the synthesis of materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 1-(3,5-dimethylphenyl)-3-{[(4-nitrophenyl)methyl]sulfanyl}-1,2-dihydropyrazin-2-one would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or blocking receptor-ligand interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(3,5-dimethylphenyl)-3-{[(4-aminophenyl)methyl]sulfanyl}-1,2-dihydropyrazin-2-one: Similar structure but with an amine group instead of a nitro group.
1-(3,5-dimethylphenyl)-3-{[(4-methylphenyl)methyl]sulfanyl}-1,2-dihydropyrazin-2-one: Similar structure but with a methyl group instead of a nitro group.
Uniqueness
The presence of the nitro group in 1-(3,5-dimethylphenyl)-3-{[(4-nitrophenyl)methyl]sulfanyl}-1,2-dihydropyrazin-2-one may confer unique electronic properties and reactivity compared to its analogs. This could make it particularly useful in applications requiring specific electronic interactions or redox properties.
Eigenschaften
IUPAC Name |
1-(3,5-dimethylphenyl)-3-[(4-nitrophenyl)methylsulfanyl]pyrazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3S/c1-13-9-14(2)11-17(10-13)21-8-7-20-18(19(21)23)26-12-15-3-5-16(6-4-15)22(24)25/h3-11H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZRKCTKTJWPVPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C=CN=C(C2=O)SCC3=CC=C(C=C3)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(dimethylamino)phenyl]-2-phenoxyacetamide](/img/structure/B2958402.png)
![ethyl 2,4-dimethyl-5-{[(pentyloxy)carbonyl]amino}-1H-pyrrole-3-carboxylate](/img/structure/B2958405.png)
![2-(8-(4-ethoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2958407.png)

![5-nitro-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2958409.png)

![2-[(4,6-dimethylpyrimidin-2-yl)amino]-N-[2-(4-fluorophenoxy)ethyl]-1,3-thiazole-4-carboxamide](/img/structure/B2958413.png)
![4-[(Oxolan-2-yl)methoxy]quinoline](/img/structure/B2958415.png)

![2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetonitrile](/img/structure/B2958417.png)


![N-(2,4-dimethylphenyl)-2-(4-fluorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide](/img/structure/B2958421.png)
